Solabegron

Übersicht

Beschreibung

Solabegronhydrochlorid ist eine chemische Verbindung, die als selektiver Agonist für den Beta-3-Adrenozeptor wirkt. Es wird zur Behandlung von überaktiver Blase und Reizdarmsyndrom entwickelt. Solabegronhydrochlorid hat gezeigt, dass es Potenzial hat, viszerale Analgesie durch die Freisetzung von Somatostatin aus Adipozyten zu erzeugen .

Wissenschaftliche Forschungsanwendungen

Solabegron hydrochloride has several scientific research applications, including:

Chemistry: It is used as a model compound to study beta-3 adrenergic receptor agonists.

Biology: It is used to investigate the role of beta-3 adrenergic receptors in various biological processes.

Medicine: It is being developed for the treatment of overactive bladder and irritable bowel syndrome. .

Industry: It is used in the development of new therapeutic agents targeting beta-3 adrenergic receptors.

Wirkmechanismus

Target of Action

Solabegron, also known as GW-427,353, is a selective agonist for the β3 adrenergic receptor . This receptor is a part of the adrenergic system and plays a crucial role in the regulation of lipolysis and thermogenesis .

Mode of Action

This compound interacts with its primary target, the β3 adrenergic receptor, by stimulating it . This interaction leads to the activation of adenylate cyclase through the action of G proteins . The activation of adenylate cyclase then leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) within the cell .

Biochemical Pathways

The activation of the β3 adrenergic receptor by this compound leads to a cascade of biochemical reactions. The primary pathway affected is the cAMP pathway, which is involved in various cellular processes, including the regulation of glycogen, sugar, and lipid metabolism . .

Result of Action

The stimulation of the β3 adrenergic receptor by this compound leads to relaxation of the bladder smooth muscle . This makes this compound a potential therapeutic agent for conditions like overactive bladder and irritable bowel syndrome .

Biochemische Analyse

Biochemical Properties

Solabegron interacts with the β3 adrenergic receptor . This interaction is selective, meaning that this compound has a higher affinity for the β3 adrenergic receptor compared to other types of adrenergic receptors . The nature of this interaction is agonistic, which means that this compound binds to the β3 adrenergic receptor and activates it .

Cellular Effects

This compound has been shown to produce visceral analgesia by releasing somatostatin from adipocytes . It also relaxes the bladder smooth muscle by stimulating β3 adrenoceptors . This is a novel mechanism compared with older established drug treatments for overactive bladder syndrome such as the anticholinergic agents .

Molecular Mechanism

The molecular mechanism of this compound involves its binding and activation of the β3 adrenergic receptor . This activation leads to a cascade of intracellular events that ultimately result in the relaxation of the bladder smooth muscle .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Solabegronhydrochlorid umfasst mehrere Schritte, beginnend mit der Herstellung des Solabegron-Zwitterions. Das this compound-Zwitterion wird dann unter bestimmten Reaktionsbedingungen in Solabegronhydrochlorid umgewandelt .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für Solabegronhydrochlorid sind in der verfügbaren Literatur nicht umfassend beschrieben. Der Prozess umfasst im Allgemeinen die großtechnische Synthese des Zwitterions, gefolgt von seiner Umwandlung in das Hydrochloridsalz unter kontrollierten Bedingungen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Solabegronhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in den Reaktionen von Solabegronhydrochlorid umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die spezifischen Bedingungen hängen von der gewünschten Reaktion und dem Zielprodukt ab .

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus den Reaktionen von Solabegronhydrochlorid gebildet werden, gehören seine Metaboliten und Derivate, die auf ihre pharmakologischen Eigenschaften untersucht werden .

Wissenschaftliche Forschungsanwendungen

Solabegronhydrochlorid hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird als Modellverbindung verwendet, um Beta-3-Adrenozeptoragonisten zu untersuchen.

Biologie: Es wird verwendet, um die Rolle von Beta-3-Adrenozeptoren in verschiedenen biologischen Prozessen zu untersuchen.

Medizin: Es wird zur Behandlung von überaktiver Blase und Reizdarmsyndrom entwickelt. .

Wirkmechanismus

Solabegronhydrochlorid entfaltet seine Wirkung durch Stimulation von Beta-3-Adrenozeptoren. Diese Stimulation führt zur Relaxation der Blasenmuskulatur, was ein neuartiger Mechanismus im Vergleich zu älteren Behandlungen des überaktiven Blasensyndroms ist. Zu den beteiligten molekularen Zielstrukturen gehören die Beta-3-Adrenozeptoren, die die durch Katecholamine induzierte Aktivierung der Adenylatcyclase durch die Wirkung von G-Proteinen vermitteln .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Mirabegron: Ein weiterer Beta-3-Adrenozeptoragonist, der zur Behandlung von überaktiver Blase eingesetzt wird.

Vibegron: Ein Beta-3-Adrenozeptoragonist mit hoher Selektivität und potenter Agonistenaktivität.

Ritobegron: Ein Beta-3-Adrenozeptoragonist, der in der klinischen Forschung für überaktive Blase eingesetzt wird.

Einzigartigkeit

Solabegronhydrochlorid ist einzigartig in seiner Fähigkeit, viszerale Analgesie durch die Freisetzung von Somatostatin aus Adipozyten zu erzeugen. Diese Eigenschaft unterscheidet es von anderen Beta-3-Adrenozeptoragonisten und macht es zu einem vielversprechenden Kandidaten für die Behandlung von Reizdarmsyndrom und überaktiver Blase .

Eigenschaften

CAS-Nummer |

451470-34-1 |

|---|---|

Molekularformel |

C23H24Cl2N2O3 |

Molekulargewicht |

447.4 g/mol |

IUPAC-Name |

3-[3-[2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]ethylamino]phenyl]benzoic acid;hydrochloride |

InChI |

InChI=1S/C23H23ClN2O3.ClH/c24-20-8-2-6-18(13-20)22(27)15-25-10-11-26-21-9-3-5-17(14-21)16-4-1-7-19(12-16)23(28)29;/h1-9,12-14,22,25-27H,10-11,15H2,(H,28,29);1H/t22-;/m0./s1 |

InChI-Schlüssel |

PMXCGBVBIRYFPR-FTBISJDPSA-N |

SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNCC(C3=CC(=CC=C3)Cl)O |

Isomerische SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNC[C@@H](C3=CC(=CC=C3)Cl)O.Cl |

Kanonische SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNCC(C3=CC(=CC=C3)Cl)O.Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

(R)-3'-((2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)ethyl)amino)-(1,1'-biphenyl)-3-carboxylic acid 3'-((2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)ethyl)amino)-(1,1'-biphenyl)-3-carboxylic acid GW 427353 GW-427353 GW427353 solabegron solabegron hydrochloride |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

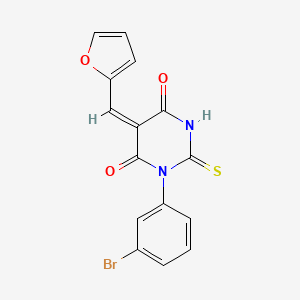

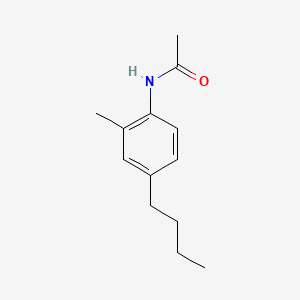

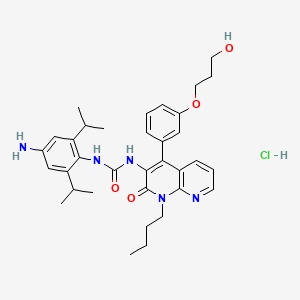

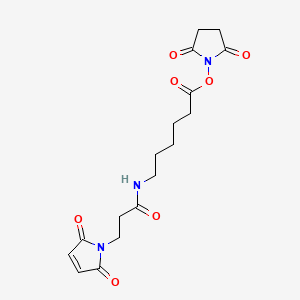

Feasible Synthetic Routes

Q1: What is the primary molecular target of Solabegron?

A1: this compound acts as a selective agonist of the β3-adrenergic receptor (β3-AR). [, , ]

Q2: What are the downstream effects of this compound binding to β3-AR?

A2: this compound binding to β3-AR leads to the activation of the receptor, which in turn stimulates adenylate cyclase and increases intracellular cyclic adenosine monophosphate (cAMP) levels. [, ] In the bladder, this results in relaxation of the detrusor muscle, facilitating bladder storage. [, ] In the gut, this compound's action on β3-AR on enteric neurons leads to the release of somatostatin. []

Q3: How does this compound's effect on enteric neurons differ from its effect on the bladder?

A3: While this compound promotes relaxation in the bladder, in the gut it indirectly reduces the excitability of submucous neurons by stimulating somatostatin release from sources like adipocytes. This somatostatin then acts on inhibitory SST2 receptors on the neurons. []

Q4: What is the molecular formula and weight of this compound?

A4: While the provided abstracts don't explicitly mention the molecular formula and weight of this compound, its chemical structure is disclosed as (R)-3′-[[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]ethyl]amino]-[1,1′-biphenyl]-3-carboxylic acid. [] Based on this, the molecular formula can be determined as C25H27ClN2O3 with a molecular weight of 438.94 g/mol.

Q5: Is there information available regarding the material compatibility and stability of this compound under various conditions?

A5: The provided abstracts focus primarily on the pharmacological aspects of this compound and do not offer detailed insights into its material compatibility and stability under various conditions. Further research is necessary to explore these aspects.

Q6: Does this compound exhibit any catalytic properties?

A6: this compound primarily functions as a β3-AR agonist and does not appear to possess catalytic properties based on the provided research. [, , ] Its primary role is in binding and activating the receptor, not catalyzing chemical reactions.

Q7: Have computational methods been employed in the study of this compound?

A7: While the provided abstracts don't delve into specific computational studies, they highlight the potential for further research into this compound's efficacy and safety. [, ] Computational methods like molecular docking, pharmacophore modeling, and QSAR could be valuable for exploring its interactions with β3-AR, predicting potential off-target effects, and guiding the development of analogs with improved pharmacological profiles.

Q8: What is known about the pharmacokinetics of this compound?

A8: Research indicates that this compound is metabolized into an active metabolite. [] Studies in healthy volunteers found that the exposure levels (AUC and Cmax) of both this compound and its active metabolite were consistent with earlier Phase I studies at similar doses. []

Q9: How does this compound's pharmacokinetic profile relate to its dosing regimen?

A9: Specific dosing regimens and their relation to this compound's pharmacokinetic profile are not discussed in detail within the provided research abstracts.

Q10: What in vitro models have been used to investigate this compound's mechanism of action?

A10: In vitro studies utilized Chinese hamster ovary cells expressing human β3-AR to characterize this compound's potency and selectivity. [, ] These studies demonstrated its high selectivity for β3-AR over β1- and β2-ARs. Further research employed human primary adipocytes to demonstrate this compound's ability to induce somatostatin release. []

Q11: What animal models have been used to assess the efficacy of this compound?

A11: Research utilized a dog model to investigate this compound's effects on bladder function. [, ] Results showed that this compound induced bladder relaxation and increased the micturition reflex threshold, supporting its potential as a treatment for overactive bladder.

Q12: Have there been any clinical trials investigating this compound's efficacy in humans?

A12: Several clinical trials have been conducted to assess this compound's efficacy and safety in humans. [, , , , , ] These trials primarily focused on its potential in treating overactive bladder. A multicenter, double-blind, randomized, placebo-controlled trial demonstrated its effectiveness in improving overactive bladder symptoms. [] Another trial investigated its effects on gastrointestinal transit and bowel function in healthy volunteers. [, ]

Q13: How does this compound compare to other β3-AR agonists in clinical development for OAB?

A13: this compound is one of several β3-AR agonists investigated for overactive bladder treatment. [, , , , , ] Other agents in this class include mirabegron, vibegron, and ritobegron. While all share the same target, their pharmacological profiles, including potency, selectivity, and potential for adverse effects, might differ. Clinical trials comparing these agents directly are needed to determine their relative efficacy and safety profiles.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(3,5-Dichlorophenyl)-3,5-dihydroxyphenyl]-phenylmethanone](/img/structure/B1681835.png)

![1H-Indene-5-acetic acid, 2-[[(4-chlorophenyl)sulfonyl]amino]-2,3-dihydro-](/img/structure/B1681844.png)

![5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole](/img/structure/B1681845.png)